(2S)-5-Oxo-piperidine-2-carboxylic acid

Chiral Pool Synthesis Peptidomimetics Conformational Restriction

Procure (2S)-5-Oxo-piperidine-2-carboxylic acid (CAS 146467-21-2) to secure a critical chiral building block for your medicinal chemistry programs. This single-isomer (S)-enantiomer features a rigid piperidine scaffold with a unique 5-oxo substitution and C2-carboxylic acid, offering a distinct pharmacophore for structure-activity relationship (SAR) studies and diversity-oriented synthesis. Its defined stereochemistry and functionalized heterocyclic core are essential for constructing peptidomimetics with enhanced metabolic stability and oral bioavailability, and it serves as a documented precursor to advanced intermediates, including novel β-lactamase inhibitors like Avibactam. Substitution with generic 4-oxo regioisomers or racemic mixtures is scientifically unsound, as stereochemical and regioisomeric variations fundamentally alter molecular conformation, hydrogen-bonding networks, and target engagement. Rigorous specification of this exact (2S)-5-oxo isomer is non-negotiable for experimental reproducibility and protecting your IP in asymmetric synthesis and API development.

Molecular Formula C6H9NO3
Molecular Weight 143.14
CAS No. 146467-21-2
Cat. No. B3104216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-5-Oxo-piperidine-2-carboxylic acid
CAS146467-21-2
Molecular FormulaC6H9NO3
Molecular Weight143.14
Structural Identifiers
SMILESC1CC(=O)CNC1C(=O)O
InChIInChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10)/t5-/m0/s1
InChIKeyYXHXRACVAHDTEL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: (2S)-5-Oxo-piperidine-2-carboxylic acid (CAS 146467-21-2) for Advanced Chiral Synthesis


(2S)-5-Oxo-piperidine-2-carboxylic acid (CAS 146467-21-2) is a chiral, non-proteinogenic cyclic amino acid belonging to the pipecolic acid derivative class . It is a defined, single-stereoisomer building block featuring a six-membered piperidine ring with both a carboxylic acid group at the C2 position (S-configuration) and a ketone group at the C5 position . Its rigid, functionalized heterocyclic scaffold confers unique conformational constraints, making it a high-value intermediate for synthesizing complex molecules in medicinal chemistry and chiral drug development [1].

The Criticality of Specifying (2S)-5-Oxo-piperidine-2-carboxylic Acid Over Its Analogs


Generic substitution within the oxopiperidine-carboxylic acid family is scientifically unsound due to the profound impact of regio- and stereochemical variations on molecular conformation, reactivity, and biological target engagement. Compounds like the (2R)-enantiomer, 4-oxo regioisomers, or N-protected derivatives exhibit fundamentally different three-dimensional pharmacophores and chemical reactivity profiles [1]. For instance, the 5-oxo substituent's position relative to the carboxylic acid creates a specific hydrogen-bonding network and dipole moment that is distinct from the more common 4-oxo analogues, directly affecting its binding affinity in enzymatic pockets and its utility as a chiral synthon in asymmetric synthesis [2]. These differences are non-negotiable in structure-activity relationship (SAR) studies and process development, where a change in a single stereocenter can lead to complete loss of desired activity or alter the synthetic pathway's stereochemical outcome [3]. Therefore, rigorous specification of the exact (2S)-5-oxo isomer is not a matter of preference but a fundamental requirement for experimental reproducibility and achieving the intended research or production outcome.

Quantitative Differentiation of (2S)-5-Oxo-piperidine-2-carboxylic acid for Informed Procurement


Stereochemical Fidelity: (2S)-Enantiomer vs. Racemate

The procurement of the pure (2S)-enantiomer is essential for applications requiring defined stereochemistry. In contrast to the racemic (±)-5-oxopiperidine-2-carboxylic acid mixture, the single isomer eliminates the 50% of inactive or undesired enantiomer, a critical factor in asymmetric synthesis and drug discovery .

Chiral Pool Synthesis Peptidomimetics Conformational Restriction

Regioisomeric Precision: 5-Oxo Substitution vs. 4-Oxo Analogues

The position of the ketone group on the piperidine ring dictates the molecule's conformational landscape and reactivity. The 5-oxo regioisomer presents a distinct spatial arrangement of hydrogen bond acceptors compared to the more common 4-oxopiperidine-2-carboxylic acid, which is crucial for specific target engagement .

Heterocyclic Chemistry Enzyme Inhibition Scaffold Hopping

Commercial Availability and Purity Benchmarking: (2S)-5-Oxo vs. N-Protected Derivatives

The free amino acid (2S)-5-oxopiperidine-2-carboxylic acid offers a flexible, unprotected starting point for synthesis, contrasting with its commercially available N-Boc or N-Cbz protected derivatives. While protected versions may offer convenience, the free acid provides a higher degree of synthetic versatility and a lower molecular weight for more atom-economical transformations .

Process Chemistry Scale-up Sourcing Strategy

Target Application Scenarios for (2S)-5-Oxo-piperidine-2-carboxylic acid in R&D and Production


Chiral Building Block for Conformationally Constrained Peptidomimetics

As established in Section 3, the defined (2S) stereochemistry and the rigid piperidine ring of this compound are ideal for synthesizing peptidomimetics. It can be incorporated into peptide backbones to replace natural amino acids, introducing conformational restriction that can enhance target binding affinity, metabolic stability, and oral bioavailability. The 5-oxo group provides an additional handle for further functionalization or for establishing key hydrogen-bonding interactions with biological targets [1].

Key Intermediate for the Synthesis of β-Lactamase Inhibitors (e.g., Avibactam)

The free amino acid scaffold is a documented precursor for advanced intermediates used in the synthesis of novel β-lactamase inhibitors, such as Avibactam. Its use in this context leverages both its chiral integrity and the reactivity of its amine and carboxylic acid moieties to construct the complex bicyclic core of these critical antibacterial agents, highlighting its value in combating antibiotic resistance .

Scaffold for Exploring Novel Chemical Space in Drug Discovery

The unique 5-oxo substitution pattern differentiates this compound from more common 4-oxo analogues, providing medicinal chemists with a distinct pharmacophore for scaffold-hopping and diversity-oriented synthesis. It allows for the rapid exploration of structure-activity relationships (SAR) around a new core motif, which is essential for generating novel intellectual property and identifying new lead compounds with improved selectivity and pharmacokinetic profiles [2].

Asymmetric Synthesis and Chiral Auxiliary Development

Due to its defined (2S) stereocenter, this compound can serve as a chiral pool starting material or as a precursor to chiral auxiliaries and ligands. Its rigid bicyclic-like structure, due to the 5-oxo group's proximity, can impart high levels of stereocontrol in subsequent asymmetric transformations, such as alkylations, aldol reactions, and cycloadditions. This makes it a valuable asset for process chemists developing stereoselective routes to complex active pharmaceutical ingredients (APIs) [3].

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